rac-(2R,3R,4S)-1-[(tert-butoxy)carbonyl]-3,4-dihydroxypiperidine-2-carboxylicacid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
rac-(2R,3R,4S)-1-[(tert-butoxy)carbonyl]-3,4-dihydroxypiperidine-2-carboxylic acid: is a complex organic compound that features a piperidine ring with multiple functional groups. The tert-butoxycarbonyl (Boc) group is commonly used as a protecting group in organic synthesis, particularly in the synthesis of amino acids and peptides .
Preparation Methods
The synthesis of rac-(2R,3R,4S)-1-[(tert-butoxy)carbonyl]-3,4-dihydroxypiperidine-2-carboxylic acid typically involves multiple steps, starting from simpler organic molecules. The process often includes the protection of functional groups, formation of the piperidine ring, and subsequent deprotection . Industrial production methods may involve the use of high-temperature Boc deprotection in ionic liquids, which offers advantages such as low viscosity and high thermal stability .
Chemical Reactions Analysis
This compound undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.
Reduction: The carbonyl group can be reduced to form alcohols.
Substitution: The Boc group can be removed under acidic conditions to yield the free amine.
Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and acidic conditions for Boc deprotection . Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
rac-(2R,3R,4S)-1-[(tert-butoxy)carbonyl]-3,4-dihydroxypiperidine-2-carboxylic acid is used in various scientific research applications:
Chemistry: It serves as an intermediate in the synthesis of more complex molecules.
Biology: It is used in the study of enzyme mechanisms and protein interactions.
Industry: It is used in the production of fine chemicals and pharmaceuticals
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The Boc group serves as a protecting group, allowing selective reactions to occur at other functional groups. Upon deprotection, the free amine can interact with biological targets, influencing various biochemical pathways .
Comparison with Similar Compounds
Similar compounds include other Boc-protected amino acids and piperidine derivatives. For example:
- rac-(2R,3R)-3-({[(tert-butoxy)carbonyl]amino}methyl)piperidine-2-carboxylic acid
- tert-butoxycarbonyl-protected amino acids
The uniqueness of rac-(2R,3R,4S)-1-[(tert-butoxy)carbonyl]-3,4-dihydroxypiperidine-2-carboxylic acid lies in its specific stereochemistry and functional groups, which make it a valuable intermediate in organic synthesis and a useful tool in scientific research .
Properties
IUPAC Name |
(2S,3S,4R)-3,4-dihydroxy-1-[(2-methylpropan-2-yl)oxycarbonyl]piperidine-2-carboxylic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H19NO6/c1-11(2,3)18-10(17)12-5-4-6(13)8(14)7(12)9(15)16/h6-8,13-14H,4-5H2,1-3H3,(H,15,16)/t6-,7+,8-/m1/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FEJIWCIQZWGLIT-GJMOJQLCSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(C(C1C(=O)O)O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1CC[C@H]([C@H]([C@H]1C(=O)O)O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H19NO6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.